3-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
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Overview
Description
3-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a compound that belongs to the class of oxoindoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzamide moiety attached to a 2-oxoindoline ring, which is further substituted with a methyl group.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Pharmacokinetics
Ion pairing is a strategy used to increase the permeation of ionized drugs , suggesting that this compound may have good bioavailability.
Result of Action
Indole derivatives have been found to possess various biological activities , suggesting that this compound may have a range of molecular and cellular effects.
Action Environment
The broad range of biological activities associated with indole derivatives suggests that this compound may be effective in a variety of environments.
Biochemical Analysis
Biochemical Properties
3-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide, like other indole derivatives, is known to interact with multiple receptors, which can be helpful in developing new useful derivatives
Cellular Effects
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may have a broad impact on cell function.
Molecular Mechanism
Like other indole derivatives, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves the condensation of 3-methylbenzoic acid with 1-methyl-2-oxoindoline-5-amine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzamide moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-2-oxoindolin-5-yl)benzamide: Lacks the methyl group on the benzamide moiety.
3-methyl-N-(2-oxoindolin-5-yl)benzamide: Lacks the methyl group on the indoline ring.
N-(1-methyl-2-oxoindolin-5-yl)-3-methylbenzamide: Similar structure but different substitution pattern.
Uniqueness
3-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is unique due to its specific substitution pattern, which may contribute to its distinct biological activities and potential therapeutic applications. The presence of both methyl groups in the structure can influence its interaction with molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
3-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-4-3-5-12(8-11)17(21)18-14-6-7-15-13(9-14)10-16(20)19(15)2/h3-9H,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQICRNJCUDWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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